molecular formula C8H17NO2 B13398596 Ethyl propylalaninate

Ethyl propylalaninate

Cat. No.: B13398596
M. Wt: 159.23 g/mol
InChI Key: CYMZOMZDCGFPGW-UHFFFAOYSA-N
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Description

L-Alanine,N-propyl-,ethylester(9CI) is a chemical compound with the molecular formula C8H17NO2. It is an ester derivative of L-alanine, a non-essential amino acid. This compound is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Alanine,N-propyl-,ethylester(9CI) can be synthesized through esterification reactions. One common method involves the reaction of L-alanine with propyl alcohol and ethyl alcohol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of L-Alanine,N-propyl-,ethylester(9CI) involves large-scale esterification processes. These processes use continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity reactants and efficient separation techniques ensures the production of high-quality L-Alanine,N-propyl-,ethylester(9CI).

Chemical Reactions Analysis

Types of Reactions

L-Alanine,N-propyl-,ethylester(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted esters and amides

Scientific Research Applications

L-Alanine,N-propyl-,ethylester(9CI) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a prodrug for delivering active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of L-Alanine,N-propyl-,ethylester(9CI) involves its interaction with specific molecular targets and pathways. In biological systems, it can be hydrolyzed by esterases to release L-alanine and the corresponding alcohols. These metabolites can then participate in various metabolic pathways, influencing cellular functions and biochemical processes.

Comparison with Similar Compounds

L-Alanine,N-propyl-,ethylester(9CI) can be compared with other ester derivatives of amino acids, such as:

  • L-Alanine,N-methyl-,ethylester
  • L-Alanine,N-ethyl-,methylester
  • L-Alanine,N-propyl-,methylester

Uniqueness

L-Alanine,N-propyl-,ethylester(9CI) is unique due to its specific ester groups, which confer distinct chemical properties and reactivity. Its combination of propyl and ethyl ester groups makes it particularly useful in certain synthetic and research applications.

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

ethyl 2-(propylamino)propanoate

InChI

InChI=1S/C8H17NO2/c1-4-6-9-7(3)8(10)11-5-2/h7,9H,4-6H2,1-3H3

InChI Key

CYMZOMZDCGFPGW-UHFFFAOYSA-N

Canonical SMILES

CCCNC(C)C(=O)OCC

Origin of Product

United States

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